molecular formula C11H18O2 B13280136 Spiro[4.5]decane-1-carboxylic acid

Spiro[4.5]decane-1-carboxylic acid

Cat. No.: B13280136
M. Wt: 182.26 g/mol
InChI Key: WZCCMMFDZFPIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[4.5]decane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, where two rings share a single common atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.5]decane-1-carboxylic acid typically involves the construction of the spirocyclic framework followed by functionalization to introduce the carboxylic acid group. One common method involves the use of cyclohexadienes as starting materials, which undergo bridgehead substitution and oxidative cleavage to form the spiro[4.5]decane skeleton . The carboxylic acid group can then be introduced through various functionalization reactions, such as oxidation or hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spiro[4.5]decanone, while reduction can produce spiro[4.5]decanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4.5]decane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group, which allows for diverse chemical modifications and applications. Its ability to act as a scaffold for drug development and as a chiral ligand in asymmetric synthesis further distinguishes it from other similar compounds .

Biological Activity

Spiro[4.5]decane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a distinct spirocyclic structure that contributes to its biological properties. The compound can be synthesized through various methods, including oxidative cleavage strategies from tricyclic precursors, which yield the desired spiro framework with high stereochemical fidelity .

1. Prolyl Hydroxylase Domain Inhibition

Research has shown that derivatives of spiro[4.5]decane, particularly spiro[4.5]decanones, serve as potent inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are crucial for the regulation of hypoxia-inducible factors (HIFs). These enzymes are targets for treating conditions like anemia and ischemia-related diseases. The structure-activity relationship (SAR) studies indicate that modifications to the spirocyclic core can enhance selectivity and potency against specific PHD isoforms .

Table 1: Inhibition Potency of Spiro[4.5]decanone Derivatives

Compound IDIC50 (μM) for PHD2IC50 (μM) for PHD3
113.95 ± 0.751.05 ± 0.04
230.219 ± 0.025-
24--

2. Anticonvulsant Activity

Studies have also explored the anticonvulsant properties of spiro[4.5]decane derivatives, particularly in relation to their carboxylic acid functionality. Compounds such as spiro[4.6]undecane-2-carboxylic acid have demonstrated efficacy in seizure models, suggesting that the spiro framework may confer resistance to metabolic alterations typically seen with other anticonvulsants like valproic acid .

Table 2: Anticonvulsant Activity Comparison

CompoundEfficacy against SeizuresNotes
Spiro[4.6]undecane-2-acetic acidModerateEffective in pentylenetetrazol model
Valproic AcidHighStandard anticonvulsant

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • PHD Inhibition : The binding mode involves chelation with active site metals and interactions with critical residues within the enzyme's active site, influencing HIF stability and activity.
  • Anticonvulsant Mechanism : The carboxylic acid moiety appears essential for eliciting anticonvulsant effects by modulating neurotransmitter systems.

Case Study 1: Myelostimulation

A study evaluated the effects of a derivative, 1,3,8-triazaspiro[4.5]decane-2,4-dione, demonstrating significant myelostimulating activity in models of cyclophosphamide-induced myelodepression. This compound accelerated lymphocyte and granulocyte regeneration in bone marrow, indicating potential applications in hematological therapies .

Case Study 2: Neuropharmacology

Research into the neuropharmacological effects of spiro[4.5]decane derivatives revealed their potential as intermediates in developing drugs targeting neurological disorders due to their structural properties that facilitate receptor interactions and enzyme modulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Spiro[4.5]decane-1-carboxylic acid derivatives?

  • Methodological Answer : Derivatives are synthesized via multi-step routes. For example, the Bucherer–Berg reaction converts piperidone to hydantoin intermediates, followed by Ullmann couplings and reductive amination to introduce substituents (e.g., pyridinyl or imidazole groups) . Optimization of reaction conditions (e.g., Pd-catalyzed deprotection) ensures purity and yield .

Q. How can the structure of this compound derivatives be confirmed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) identifies substituents and stereochemistry. For example, key signals at δ 4.51 ppm (¹H) and 176.1 ppm (¹³C) confirm lactone and carboxylic acid groups . X-ray crystallography resolves 3D binding modes in enzyme complexes (e.g., PHD2:Mn(II) structures) .

Q. What biological targets are associated with this compound derivatives?

  • Methodological Answer : These derivatives primarily inhibit 2-oxoglutarate (2OG)-dependent prolyl hydroxylases (PHDs), such as PHD2 and PHD3, which regulate hypoxia-inducible factor (HIF) degradation. Selectivity studies use RapidFire mass spectrometry to measure IC₅₀ values against isolated enzyme domains .

Q. How selective are these derivatives against related enzymes (e.g., FIH or histone demethylases)?

  • Methodological Answer : Competitive inhibition assays show >25 mM IC₅₀ against Factor Inhibiting HIF (FIH) and weak activity against KDM4 histone demethylases, indicating selectivity for PHD isoforms . Substitutions at the pyridine or imidazole rings modulate selectivity .

Advanced Research Questions

Q. How can inhibitory activity be optimized through structural modifications?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

  • Pyridinyl or imidazole groups at the 2-position enhance metal chelation (e.g., 3-methyl pyridine in compound 11 achieves IC₅₀ = 0.253 µM for PHD2) .
  • Rigid linkers (e.g., imidazolidine-2,4-dione) improve binding by aligning aromatic and 2OG pockets .
  • Hydroxyl groups at the 3-position (e.g., compound 38 ) form hydrogen bonds with Tyr-310/Tyr-303 residues .

Q. How can contradictions in IC₅₀ values across different substrates (e.g., HIF-1α CODD vs. NODD) be resolved?

  • Methodological Answer : Variability arises from substrate efficiency differences. For example, NODD shows lower PHD2 catalytic efficiency than CODD, leading to lower IC₅₀ values. Validate results using full-length HIF-α proteins in cellular assays to confirm physiological relevance .

Q. What strategies improve isoform selectivity (e.g., PHD2 vs. PHD3)?

  • Methodological Answer : Modify the spiro[4.5]decanone core to exploit non-conserved residues in the 2OG binding pocket. For instance:

  • Compound 24 (IC₅₀ = 0.219 µM for PHD3 vs. 0.253 µM for PHD2) shows isoform preference via steric clashes with PHD2-specific residues .
  • Crystallographic analysis of PHD2:11 complexes guides residue-targeted substitutions .

Q. What role does crystallography play in understanding binding modes and metal chelation?

  • Methodological Answer : Mn(II)-substituted PHD2 crystal structures (e.g., PHD2:11 complex) reveal:

  • The tertiary amine of the piperidine ring and pyridinyl nitrogen coordinate with the active-site metal .
  • Hydrophobic interactions with Val-304 and His-374 stabilize binding .
  • These insights guide the design of derivatives with enhanced chelation (e.g., imidazole analogs 14/15 ) .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

spiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C11H18O2/c12-10(13)9-5-4-8-11(9)6-2-1-3-7-11/h9H,1-8H2,(H,12,13)

InChI Key

WZCCMMFDZFPIDM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.